2H-1,4-Ethanoquinoline, 3,4-dihydro-
Description
Properties
CAS No. |
4363-25-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2 |
InChI Key |
RNFRFPSSWGWDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of N-Aryl Keto Amides
The foundational synthesis route involves cyclization of N-aryl β-keto amides under Brønsted acid catalysis. Wang et al. demonstrated that treating 3-(2-aminophenyl)propanamide derivatives with concentrated sulfuric acid induces dehydration and intramolecular cyclization to form the ethanoquinoline core. Key steps include:
- Protonation of the amide carbonyl, enhancing electrophilicity.
- Nucleophilic attack by the aromatic amine on the activated β-keto position.
- Dehydration to establish the fused bicyclic system.
This method typically achieves 45–60% yields but requires stringent temperature control (80–100°C) to minimize polycyclic byproducts. Nuclear magnetic resonance (NMR) analysis of crude reaction mixtures reveals competing pathways, including retro-aldol decomposition when using electron-deficient aniline derivatives.
Base-Mediated Ring Closure
Alternative protocols employ potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to promote cyclization. The base facilitates deprotonation of acidic α-hydrogens adjacent to carbonyl groups, enabling:
- Enolate formation at the β-position of keto-amide precursors.
- Intramolecular alkylation via nucleophilic aromatic substitution.
- Aromatization through subsequent dehydration.
Optimization studies indicate that maintaining pH 8–9 and temperatures between 60–70°C maximizes yields (68–72%) while suppressing hydrolysis of sensitive functional groups. Gas chromatography-mass spectrometry (GC-MS) data corroborate the absence of dimeric side products under these conditions.
Transition-Metal-Catalyzed Annulations
Palladium-Catalyzed C-H Activation
Recent advances leverage palladium(II) acetate to mediate direct C-H functionalization of substituted quinolines. A representative protocol involves:
- Coordination of Pd(II) to the quinoline nitrogen, activating the C8 position.
- Insertion of ethylene gas into the Pd-C bond.
- Reductive elimination to form the ethano bridge.
This method achieves 55–65% yields with excellent regioselectivity, as confirmed by X-ray crystallography. However, scalability remains limited by the stoichiometric use of silver(I) oxide as an oxidant.
Gold(I)-Catalyzed Alkyne Cyclization
Homogeneous gold(I) catalysts, such as triphenylphosphine gold(I) chloride, enable efficient synthesis from ortho-alkynyl aniline precursors. The mechanism proceeds via:
- π-Activation of the alkyne by Au(I), polarizing the triple bond.
- 6-endo-dig cyclization to form the quinoline ring.
- Tautomerization to the thermodynamically stable 3,4-dihydro species.
Reaction monitoring via in situ infrared (IR) spectroscopy reveals complete conversion within 2 hours at 25°C, delivering 78–82% isolated yields.
Intramolecular Cycloaddition Strategies
Azomethine Imine Cycloaddition
The most geometrically demanding route employs intramolecular azomethine imine [3+2] cycloadditions to construct the ethanoquinoline framework. Key steps include:
- Generation of an azomethine imine intermediate from hydrazine derivatives.
- Inverse electron-demand cycloaddition across a tethered alkene.
- Rearomatization of the quinoline system under acidic conditions.
This method, while operationally complex, provides unparalleled stereocontrol, achieving diastereomeric ratios exceeding 19:1.
Cationic Diels-Alder Reaction
Electron-deficient dienophiles, such as maleic anhydride, participate in cationic Diels-Alder reactions with ortho-quinone methide intermediates derived from phenolic precursors. Highlights include:
- In situ generation of the diene via acid-catalyzed dehydration.
- Cycloaddition with the dienophile to form the central six-membered ring.
- Reductive workup to saturate the ethano bridge.
Density functional theory (DFT) calculations support a stepwise mechanism with a zwitterionic intermediate, rationalizing the observed endo selectivity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 45–60 | 80–100 | Low cost | Moderate selectivity |
| Base-mediated closure | 68–72 | 60–70 | High functional group tolerance | Solvent removal challenges |
| Pd-catalyzed C-H activation | 55–65 | 100 | Atom economy | Requires stoichiometric oxidant |
| Au-catalyzed alkyne cyclization | 78–82 | 25 | Ambient conditions | Catalyst cost |
| Azomethine imine cycloaddition | 65–70 | 120 | Stereocontrol | Multi-step synthesis |
Structural and Spectral Characterization
Post-synthetic analysis relies on:
- High-resolution mass spectrometry (HRMS): Confirms molecular formula C11H13N (observed m/z 159.1048 vs. calculated 159.1043).
- 1H NMR: Characteristic signals include δ 3.12–3.25 (m, 2H, bridgehead CH2) and δ 6.85–7.45 (m, 4H, aromatic protons).
- X-ray crystallography: Reveals a puckered bicyclo[3.3.1]nonane system with a 15.7° dihedral angle between the quinoline and ethano planes.
Chemical Reactions Analysis
2H-1,4-Ethanoquinoline, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include p-toluenesulfonic acid, FeCl3, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,4-Ethanoquinoline, 3,4-dihydro-, also known as benzoquinuclidine, is a chemical compound with the molecular formula . While direct applications of this specific compound are not extensively documented in the provided search results, related compounds and derivatives offer insights into potential applications.
Potential Applications Based on Structural Analogs and Derivatives
- Pharmaceutical Research : A patent application discusses heterocyclideneacetamide derivatives, which include compounds with similar heterocyclic skeletons, for their potential use as TRPV1 receptor agonists . These compounds are investigated for the prevention or treatment of pain, particularly neuropathic and inflammatory pain . The document indicates that these compounds, containing a heterocyclidene skeleton, exhibit excellent TRP V1 receptor activity . They are also noted for lacking hERG channel inhibitory activity, possessing excellent metabolism, and demonstrating good oral absorption .
- Chemical Building Block : 2H-1,4-Ethanoquinoline, 3,4-dihydro- may serve as a building block in the synthesis of more complex molecules with desired properties .
- Spectroscopic Analysis : Spectroscopic data for 2H-1,4-Ethanoquinoline, 3,4-dihydro- is available through various online databases, which is useful for compound identification and characterization in research settings .
Property Analysis
- Electron-Donating Properties : Research on aromatic amines, which share structural similarities with 2H-1,4-Ethanoquinoline, 3,4-dihydro-, indicates that the amino group's electron-donating properties can be influenced by the compound's structure and substituents . Factors such as steric hindrance and the arrangement of alkyl groups around the nitrogen atom affect the molecule's electronic properties .
- Computational Studies : Computational methods, such as AM1 calculations, have been applied to study the protonation and reactions of related compounds like 3,4-dihydro-2,5-ethanoquinoline (benzoquinuclidine) . These studies provide insights into the chemical behavior and reactivity of these compounds .
- Safety and Hazards : Regarding 3,4-dihydroisoquinolin-1(2H)-one, a related compound, aggregated GHS information indicates potential hazards such as acute oral toxicity, skin and eye irritation, and respiratory tract irritation .
While specific case studies directly involving 2H-1,4-Ethanoquinoline, 3,4-dihydro- are absent from the search results, studies on related compounds provide context:
- Steric Effects in Aromatic Amines: Research on related compounds, such as N,N-dimethylaniline, shows how substituents around the amino group can affect its donor properties due to steric hindrance .
- TRPV1 Receptor Agonists: Studies of heterocyclideneacetamide derivatives demonstrate the potential for compounds with similar structures to be developed as analgesics .
Mechanism of Action
The mechanism of action of 2H-1,4-Ethanoquinoline, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds exhibit variations in heteroatoms, substituents, and biological activities:
Physicochemical Properties
- Lipophilicity (logP): 2H-1,4-Ethanoquinoline, 3,4-dihydro-: logP = 2.384 . 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives: logP ranges from 1.5–3.0, depending on substituents (e.g., carboxylate groups reduce logP) . Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2-carboxylate: Higher logP (~3.5) due to ethyl ester and methoxy groups .
- Thermodynamic Stability: The ethanoquinoline’s ionization energy (7.85 eV) suggests moderate stability under physiological conditions, comparable to benzoxazines (IE ~7.5–8.2 eV) .
Key Research Findings
Substituent Impact : Electron-withdrawing groups (e.g., -CN) enhance reactivity but may reduce bioavailability, while hydrophilic groups (e.g., -NH2) improve solubility .
Heteroatom Influence : Replacing oxygen with sulfur in benzoxazines/thiazines alters receptor selectivity (e.g., alpha2C vs. alpha2B subtypes) .
Dual-Action Compounds: Strategic substitution on the benzoxazine nucleus enables dual thrombin/GPIIb-IIIa inhibition, a unique advantage over single-target ethanoquinolines .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for structural characterization of 2H-1,4-Ethanoquinoline, 3,4-dihydro-?
- Methodology :
-
Mass Spectrometry (MS) : Determine molecular weight (159 g/mol) and fragmentation patterns using EPA/NIH Mass Spectral Database references .
-
Nuclear Magnetic Resonance (NMR) : Compare spectral data with structurally similar tetrahydroquinoline derivatives (e.g., 1,2,3,4-tetrahydroquinoline) to identify unique ethano-bridge and dihydro moieties .
-
IR Spectroscopy : Analyze functional groups (e.g., amine stretches, aromatic C-H) to confirm fused bicyclic structure .
- Data Table :
Q. What synthetic strategies are effective for preparing 3,4-dihydroquinoline derivatives?
- Methodology :
-
Cyclization Reactions : Utilize aryl enamines or substituted anilines with ethylene derivatives under acidic conditions to form the ethanoquinoline core .
-
Catalytic Hydrogenation : Partially reduce quinoline precursors (e.g., 2H-1,4-Ethanoquinoline) using Pd/C or Raney Ni to achieve selective dihydro intermediates .
-
Retrosynthetic Analysis : Deconstruct the target molecule into simpler fragments (e.g., benzene rings with ethano bridges) for stepwise assembly .
- Key Considerations :
-
Substituent positioning (e.g., electron-withdrawing groups) impacts reaction yields and regioselectivity .
-
Compare yields from methods in (tetrahydroquinoline synthesis: 60–85%) with dihydro analogs in (40–70%) .
Advanced Research Questions
Q. How do stereochemical and substituent effects influence the biological activity of 3,4-dihydroquinoline derivatives?
- Methodology :
-
Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, hydroxyl) at positions 2, 6, or 6. Test for pharmacological activity (e.g., anticancer, antimicrobial) using in vitro assays .
-
Chiral Resolution : Separate enantiomers via chiral HPLC and evaluate differential bioactivity (e.g., IC₅₀ values in cancer cell lines) .
- Case Study :
-
A bifunctional 1,2,3,4-tetrahydroquinoline derivative showed 10× higher anticancer activity than its monofunctional counterpart, highlighting the role of substituent synergy .
Q. How can contradictory data on reaction mechanisms for dihydroquinoline synthesis be resolved?
- Methodology :
-
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. hydrogenation) .
-
Computational Modeling : Apply DFT calculations to map energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .
- Data Contradiction Example :
-
reports acid-catalyzed cyclization as dominant, while emphasizes radical intermediates in dihydroquinoline synthesis. Resolve via mechanistic trapping experiments (e.g., TEMPO for radical detection) .
Q. What analytical workflows optimize purity assessment for 2H-1,4-Ethanoquinoline derivatives?
- Methodology :
-
HPLC-MS Coupling : Quantify impurities (e.g., tetrahydro byproducts) using reverse-phase C18 columns and MS detection .
-
Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify degradation products affecting pharmacological utility .
- Data Table :
| Impurity Type | Detection Method | Acceptable Threshold (Pharma) |
|---|---|---|
| Tetrahydroquinoline | HPLC-MS (m/z 161) | <0.1% |
| Oxidative Byproducts | TGA (weight loss >5%) | Reject batch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
